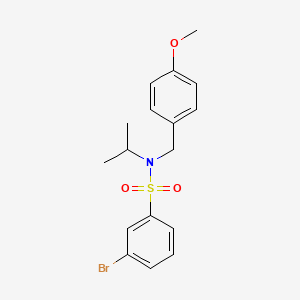![molecular formula C12H19N3O2 B8227868 tert-Butyl (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)carbamate](/img/structure/B8227868.png)
tert-Butyl (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)carbamate is a chemical compound with the molecular formula C12H19N3O2 It is a heterocyclic compound that contains both imidazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylcarbamate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Tert-butyl Carbamate Group: The tert-butyl carbamate group can be introduced by reacting the imidazo[1,2-a]pyridine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
tert-Butyl (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate: This compound has a similar imidazo[1,2-a] structure but with a pyrazine ring instead of a pyridine ring.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide: This compound has a similar imidazo[1,2-a] structure but with a pyrimidine ring.
Uniqueness
tert-Butyl (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)carbamate is unique due to its specific combination of imidazole and pyridine rings, which imparts distinct chemical and biological properties. Its tert-butyl carbamate group also contributes to its stability and reactivity.
Propriétés
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-6-15-7-5-13-10(15)8-9/h5,7,9H,4,6,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHCGCLSKTXJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN2C=CN=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
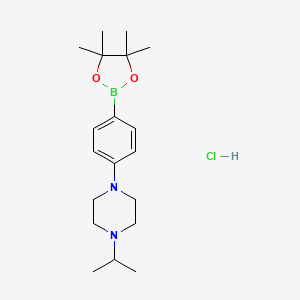
![5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B8227791.png)
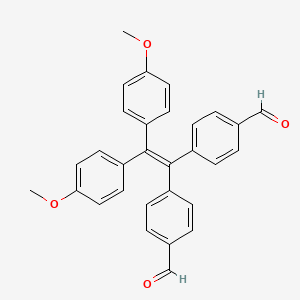
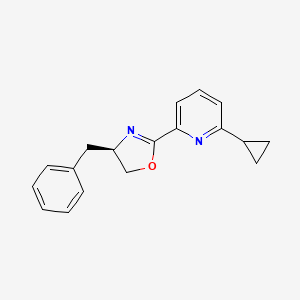
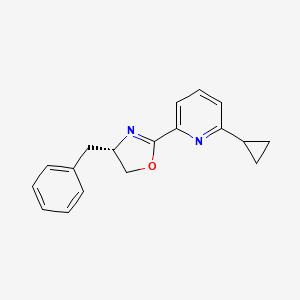


![2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,1,3-benzothiadiazol-7-yl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8227858.png)
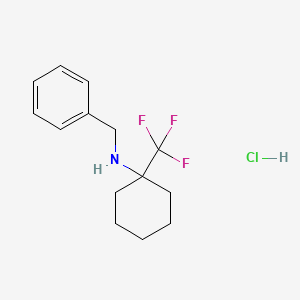


![2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B8227872.png)
